Pharmacological Potency of (1S,2R)-(+)-Norephedrine vs. (1R,2R)-(-)-Norephedrine in Gastric Transit Inhibition
In a direct head-to-head comparison in a rat model, the (1S,2R)-(+)-norephedrine isomer [(+)-NOR] was approximately threefold less potent than its enantiomer, (1R,2R)-(-)-norephedrine [(-)-NOR], in inhibiting gastric transit [1]. This quantifies the stereospecific nature of the compound's pharmacodynamics.
| Evidence Dimension | Inhibition of Gastric Transit |
|---|---|
| Target Compound Data | ED50 = 47.0 mg/kg |
| Comparator Or Baseline | (1R,2R)-(-)-Norephedrine: ED50 = 14.7 mg/kg |
| Quantified Difference | Approximately 3.2x less potent (p < 0.01) |
| Conditions | In vivo rat model; intraperitoneal administration |
Why This Matters
This data demonstrates stereospecific pharmacodynamics, confirming that the (1S,2R) isomer is not interchangeable with its enantiomer for studies of appetite suppression or related gastrointestinal pharmacology.
- [1] Hull, K. M., et al. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior, 46(2), 411-414. View Source
